2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide
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Overview
Description
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a fluorophenoxy group and a methoxy group attached to a pyridine ring
Preparation Methods
The synthesis of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of 4-fluorophenol, which is then reacted with a suitable halogenated pyridine derivative under basic conditions to form the fluorophenoxy intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using a methoxy reagent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Carboxamidation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the methoxylated intermediate with an appropriate amine or amide source under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.
Chemical Reactions Analysis
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorophenoxy and methoxy groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl derivatives.
Scientific Research Applications
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, while the methoxy group may influence its pharmacokinetic properties. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide can be compared with similar compounds such as:
2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may result in different biological activities and chemical reactivity.
2-(4-Fluorophenoxy)-4-hydroxypyridine-3-carboxamide: The presence of a hydroxyl group instead of a methoxy group can alter the compound’s solubility and interaction with biological targets.
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxylic acid: The carboxylic acid derivative may have different pharmacokinetic properties and can be used as a precursor for further chemical modifications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-4-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-18-10-6-7-16-13(11(10)12(15)17)19-9-4-2-8(14)3-5-9/h2-7H,1H3,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXLOVTUBXRQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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